
2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid is an organic compound with a complex structure that includes a benzodioxole ring and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesSpecific reagents and conditions may vary, but common reagents include bromine, sulfuric acid, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 2-methyl-, 3-methylbutyl ester: Similar in structure but lacks the benzodioxole ring.
Butanoic acid, 3-methyl-, 2-methylbutyl ester: Another similar compound with slight variations in the alkyl groups.
Uniqueness
2-Methyl-2-(3-methylbutyl)-2H-1,3-benzodioxole-4-carboxylic acid is unique due to the presence of the benzodioxole ring, which imparts distinct chemical properties and potential biological activities not found in simpler carboxylic acids .
Propriétés
Numéro CAS |
168032-02-8 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-methyl-2-(3-methylbutyl)-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C14H18O4/c1-9(2)7-8-14(3)17-11-6-4-5-10(13(15)16)12(11)18-14/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
Clé InChI |
XVTILPSZIJNNJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1(OC2=CC=CC(=C2O1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


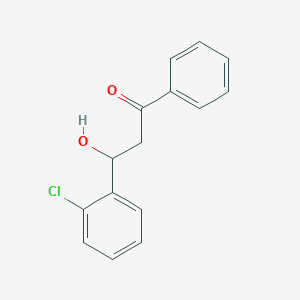

![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)

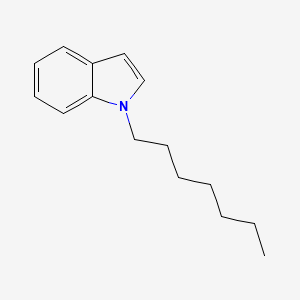
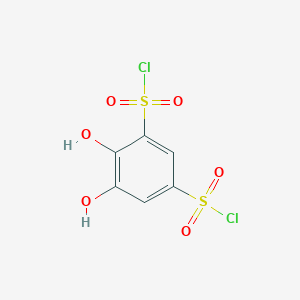

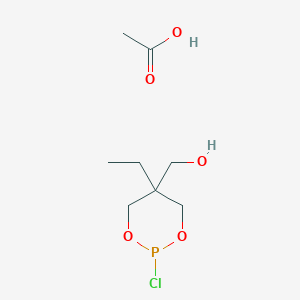
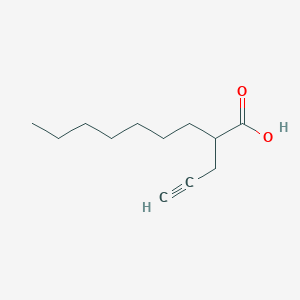


![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
